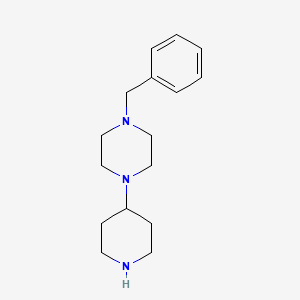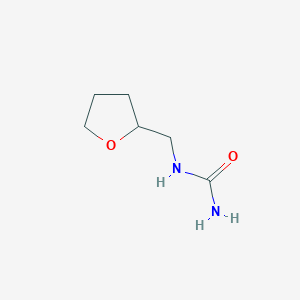
3-苝二甲醛
描述
3-Perylenecarboxaldehyde is a polycyclic aromatic hydrocarbon derivative. It is a yellow crystalline solid with the molecular formula C21H12O .
Synthesis Analysis
3-Perylenecarboxaldehyde can be synthesized by condensing perylene-3-carboxylic acid with paraformaldehyde in the presence of an acidic catalyst such as sulfuric acid. In addition, a two-step strategy has been reported for the synthesis of 2D organic lateral heterostructures (2D OLHs) based on the perylene and 3-perylenecarboxaldehyde molecules, using a vapour-phase growth method .Molecular Structure Analysis
The molecular structure of 3-Perylenecarboxaldehyde includes an aldehyde functional group, which makes it a reactive molecule that can undergo various reactions. The compound’s fluorescence properties are used extensively in biological applications such as bio-imaging and sensing.Chemical Reactions Analysis
3-Perylenecarboxaldehyde can undergo various reactions such as condensation, nucleophilic addition, and oxidation. It can also form complexes with metals such as copper, iron, and zinc.Physical And Chemical Properties Analysis
3-Perylenecarboxaldehyde is a yellow crystalline solid with a melting point of 246-248°C, a boiling point of 524.6°C, and a density of 1.33 g/mL. The compound is insoluble in water and is soluble in organic solvents such as chloroform, ethanol, and methanol.科学研究应用
3-Perylenecarboxaldehyde Applications in Scientific Research
Dye-Sensitized Solar Cells (DSSCs): 3-Perylenecarboxaldehyde can be used in the development of dye-sensitized solar cells, which are a low-cost alternative to traditional photovoltaic devices. These cells work on a photoelectrochemical system and can convert UV-Vis and near-infrared light into current. The compound may contribute to the modulation of dye absorption properties, which is crucial for the efficiency of DSSCs .
Organic Light-Emitting Diodes (OLEDs): In OLED technology, 3-Perylenecarboxaldehyde may be utilized for enhancing the electroluminescence of organic semiconductors. OLEDs are used in various applications, from mobile devices to large TV screens, and rely on organic materials that emit light under electrical excitation. The compound could play a role in improving device architectures and the stability of OLEDs .
作用机制
Target of Action
3-Perylenecarboxaldehyde, also known as Perylene-3-carbaldehyde, is primarily used in spectroscopic studies of heterogeneous catalyst activity in crossed aldol reactions . It is a fluorescent compound that interacts with various catalysts, and its fluorescence spectra can be used to distinguish the products formed and to characterize the reaction rate .
Mode of Action
The compound interacts with its targets (catalysts) in a way that its fluorescence spectra changes as the reactions progress . This change in the emission spectrum is used to distinguish whether the reaction stops at the addition (alcohol) product, or forms both addition and condensation (olefin) products . This provides valuable initial information on catalyst activity.
Biochemical Pathways
The compound is involved in the crossed aldol reactions, a type of organic reaction . In these reactions, the compound’s fluorescence spectra are used to monitor the progress and outcomes of the reactions . The assignment of addition and condensation products is supported by thin layer chromatography, high performance liquid chromatography (HPLC), and HPLC-mass spectrometry data .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert gas environment to avoid degradation .
Result of Action
The result of the compound’s action is the formation of addition and/or condensation products in the crossed aldol reactions . The type of products formed depends on the catalyst employed . For example, with the Cs (Zr,Mg)-SiO2 catalyst, both addition and condensation products are yielded, while MgO yields primarily addition products .
Action Environment
The compound should be stored in an inert gas environment to avoid degradation . It should also be protected from light and air . The compound’s action, efficacy, and stability can be influenced by these environmental factors .
安全和危害
属性
IUPAC Name |
perylene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOCQOQNWTNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395203 | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35438-63-2 | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 3-Perylenecarboxaldehyde in studying chemical reactions?
A1: 3-Perylenecarboxaldehyde serves as a valuable starting material for creating chemical probes used to investigate reaction mechanisms. For instance, a derivative of 3-Perylenecarboxaldehyde, named NR-CHO (Nile Red-CHO), was synthesized by incorporating a reactive aldehyde group onto the 3-Perylenecarboxaldehyde structure []. This novel compound acts as a fluorescent indicator for monitoring the progress of crossed aldol reactions. Specifically, NR-CHO exhibits distinct spectral shifts depending on whether the reaction yields an alcohol (addition product) or an olefin (condensation product) []. This property allows researchers to characterize catalyst activity and selectivity in these reactions.
Q2: How does the structure of 3-Perylenecarboxaldehyde lend itself to forming complexes with metals?
A2: 3-Perylenecarboxaldehyde can be reacted with amines to create imine ligands, which are capable of coordinating with metals like palladium. The imine nitrogen and a carbon atom within the perylene ring system can both bind to the metal center, forming a metallacycle []. The specific structure of the resulting complex (e.g., 5- vs. 6-membered metallacycle, syn vs. anti arrangement of ligands) influences its photophysical properties, such as fluorescence quantum yield [].
Q3: Can 3-Perylenecarboxaldehyde be used in the development of light-activated drug delivery systems?
A3: Research suggests that derivatives of 3-Perylenecarboxaldehyde could be promising building blocks for creating light-activated drug delivery systems. In one study, 3-Perylenecarboxaldehyde was employed in a Passerini three-component reaction to synthesize a photoresponsive nanovector loaded with the antitumor agent chlorambucil []. This nanovector demonstrated the ability to release chlorambucil upon excitation with low-power near-infrared (NIR) light, highlighting its potential for targeted drug delivery with minimized tissue damage [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
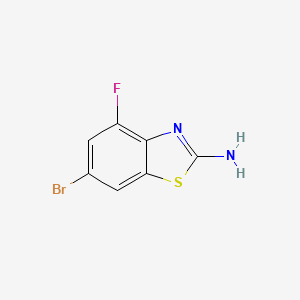

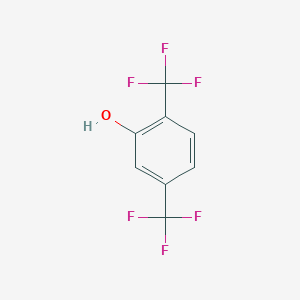

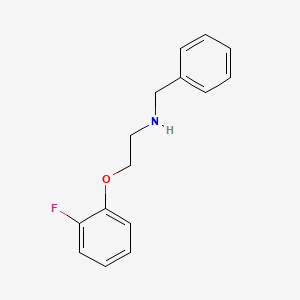
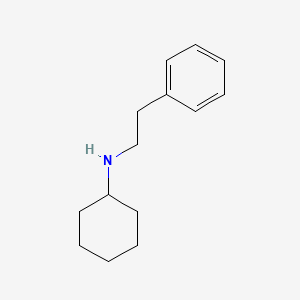
![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

